N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride CAS 1185303-80-3
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride CAS 1185303-80-3
An In-Depth Technical Guide to N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride (CAS 1185303-80-3): Synthesis, Characterization, and Potential Applications
Abstract
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a benzamide moiety. While direct and extensive research on this specific molecule is limited, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, beginning with its fundamental chemical properties and a detailed, field-proven synthesis protocol. It establishes a robust framework for its analytical characterization using modern chromatographic and spectroscopic techniques. The core of this guide explores the compound's inferred biological potential by drawing logical parallels to structurally similar molecules with established activities as central nervous system (CNS) and antimicrobial agents. This document is intended for researchers, chemists, and drug development professionals as a foundational resource for synthesizing, characterizing, and exploring the therapeutic possibilities of this and related piperidine-benzamide scaffolds.
Part 1: Chemical Identity and Physicochemical Properties
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride belongs to the piperidine class of compounds, which are foundational scaffolds in medicinal chemistry. The molecule's architecture consists of a benzamide group connected to a piperidine ring through an ethyl linker.[1] This structure imparts a combination of hydrophobic (benzamide group) and hydrophilic (piperidine secondary amine) characteristics, influencing its solubility and potential for biological interactions.[1] The hydrochloride salt form significantly enhances its aqueous solubility, a desirable trait for pharmaceutical handling and formulation.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1185303-80-3 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₂O | [1] |
| Molecular Weight | 268.79 g/mol | [1] |
| Free Base CAS | 1016842-36-6 | [1] |
| Free Base Formula | C₁₄H₂₀N₂O | [1] |
| Free Base M.W. | 232.32 g/mol | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Predicted LogP | 2.8 ± 0.3 | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
Spectroscopic analysis of analogous compounds suggests key identification markers. In infrared (IR) spectroscopy, characteristic peaks are expected between 1,650–1,680 cm⁻¹ for the amide C=O stretch and 3,300–3,400 cm⁻¹ for the N-H stretch.[1]
Part 2: Synthesis and Purification
The synthesis of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is efficiently achieved through a logical two-step process involving amide bond formation followed by salt precipitation. This approach is reliable, scalable, and utilizes common laboratory reagents.
Synthesis Workflow Diagram
Caption: General two-step synthesis pathway.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis starting from commercially available precursors. The causality behind reagent choice is critical for success.
Materials:
-
2-(Piperidin-2-yl)ethylamine
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), ethanolic solution (e.g., 1.25 M)
-
Anhydrous Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(piperidin-2-yl)ethylamine (1.0 eq) in anhydrous DCM. The use of anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
-
Amide Coupling: Add benzoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during addition to control the exothermic reaction. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, N-(2-Piperidin-2-yl-ethyl)-benzamide.[1] This intermediate can be purified by column chromatography if necessary.
-
Salt Formation: Dissolve the crude or purified free base in a minimal amount of anhydrous ethanol. Cool the solution to 0 °C.
-
Precipitation: Slowly add a 1.25 M solution of HCl in ethanol (1.2 eq). A precipitate should form. The addition of diethyl ether can be used to facilitate complete precipitation.
-
Isolation of Final Product: Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride as a solid.[1]
Part 3: Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical validation.
Protocol 1: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Aromatic protons of the benzamide ring (7-8 ppm), amide N-H proton, piperidine N-H proton, and aliphatic protons from the ethyl linker and piperidine ring (1-4 ppm).
-
Expected ¹³C NMR Signals: Carbonyl carbon (~165-170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the molecular weight of the free base [M+H]⁺ at approximately 233.16 m/z.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Result: Confirm the presence of key functional groups, including the amide C=O stretch (1650–1680 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹).[1]
-
Protocol 2: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard method for assessing the purity of the final compound.
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Justification: TFA is a common ion-pairing agent that improves peak shape for basic compounds like piperidines.
-
-
Gradient Elution:
-
Start with a high aqueous concentration (e.g., 95% A, 5% B) to retain the compound.
-
Run a linear gradient over 15-20 minutes to 95% B to elute the compound and any less polar impurities.
-
Hold at 95% B for 2-3 minutes to wash the column.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm and 254 nm. The benzamide chromophore provides strong UV absorbance.
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water:acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL for injection.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Part 4: Inferred Pharmacological Profile and Biological Potential
Disclaimer: There is a scarcity of direct pharmacological data for N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride. The following sections are based on logical extrapolation from structurally related compounds and are intended to guide future research, not to make definitive claims.
Potential as a Central Nervous System (CNS) Agent
The piperidine-benzamide scaffold is a well-established pharmacophore in CNS drug discovery.
-
Acetylcholinesterase (AChE) Inhibition: Structurally similar 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE).[3] One such compound demonstrated an IC₅₀ of 0.56 nM and significantly increased acetylcholine levels in the brains of rats.[3] AChE inhibitors are a primary therapeutic class for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The structural similarity suggests that N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride could be a valuable starting point for developing novel AChE inhibitors.[1][3]
-
Dopamine Receptor Modulation: Analogues with similar structures have shown affinity for dopamine D₂ receptors, with Kᵢ values in the low nanomolar range (12–45 nM).[1] D₂ receptor modulators are critical in the treatment of schizophrenia, Parkinson's disease, and other neuropsychiatric disorders.
AChE Inhibition Mechanism Diagram
Caption: Inhibition of acetylcholine breakdown.
Potential as an Antimicrobial Agent
Beyond the CNS, piperidine-benzamide structures have shown promise in combating microbial infections.
-
Antibacterial Activity: Related compounds are known to inhibit dihydrofolate reductase (DHFR) in bacteria.[1] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and survival. Piperidine-containing benzamides have demonstrated activity against Staphylococcus aureus with MIC values in the low micromolar range (1.27–2.54 µM).[1]
-
Antifungal Activity: Analogues with higher lipophilicity (logP > 3.0) have exhibited antifungal activity against Candida albicans.[1] The proposed mechanism is the inhibition of ergosterol biosynthesis, which disrupts the integrity of the fungal cell membrane.[1]
Part 5: Safety and Handling
No specific toxicity data for this compound exists. Therefore, precautions must be based on the potential hazards of its structural components, primarily piperidine and general benzamide derivatives.[4]
Table 2: Safe Handling and Precautionary Measures
| Hazard Category | Recommended Action | Rationale / Reference |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. Seek immediate medical advice if ingested. | Based on general toxicity of piperidine derivatives and related compounds.[4][5] |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. May cause respiratory tract irritation. | Piperazine dihydrochloride, a related salt, can cause respiratory irritation.[6] |
| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile). Wash skin thoroughly after handling. | Piperidine is corrosive to skin. Related compounds are known irritants.[4][6] |
| Eye Contact | Causes serious eye irritation. Wear safety goggles or a face shield. | Based on data for related compounds.[5] |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, and safety glasses with side shields are mandatory. | Standard laboratory practice for handling uncharacterized chemicals. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [5] |
Part 6: Conclusion and Future Directions
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a synthetically accessible compound whose value lies in its potential as a scaffold for drug discovery. While direct biological data is lacking, the well-documented activities of its structural analogues in CNS and antimicrobial applications provide a strong rationale for further investigation. This guide has provided the necessary framework for its synthesis and robust analytical characterization, which are the first steps in any discovery program.
Future research should focus on:
-
Direct Biological Screening: Performing in vitro assays to confirm the inferred AChE inhibitory, dopamine receptor binding, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the benzamide and piperidine rings to optimize potency and selectivity for identified targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to assess their drug-likeness.
This compound represents not just a single molecule, but a gateway to a chemical space rich with therapeutic potential.
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